3,4-Dichloro-5-(difluoromethoxy)mandelic acid 3,4-Dichloro-5-(difluoromethoxy)mandelic acid
Brand Name: Vulcanchem
CAS No.: 1806297-50-6
VCID: VC2755613
InChI: InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)2-5(6(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16)
SMILES: C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O
Molecular Formula: C9H6Cl2F2O4
Molecular Weight: 287.04 g/mol

3,4-Dichloro-5-(difluoromethoxy)mandelic acid

CAS No.: 1806297-50-6

Cat. No.: VC2755613

Molecular Formula: C9H6Cl2F2O4

Molecular Weight: 287.04 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-5-(difluoromethoxy)mandelic acid - 1806297-50-6

Specification

CAS No. 1806297-50-6
Molecular Formula C9H6Cl2F2O4
Molecular Weight 287.04 g/mol
IUPAC Name 2-[3,4-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Standard InChI InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)2-5(6(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16)
Standard InChI Key XGKIXXMLRLHKRC-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O
Canonical SMILES C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O

Introduction

3,4-Dichloro-5-(difluoromethoxy)mandelic acid is a complex organic compound that has garnered attention in chemical synthesis and pharmaceutical research. This compound is characterized by its unique structural features, including dichloro and difluoromethoxy substituents on a mandelic acid backbone. Despite its specific applications not being widely detailed in the available literature, understanding its synthesis and potential biological activities is crucial for further research.

Synthesis of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid

The synthesis of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid typically involves several key steps:

  • Halogenation: The process begins with the halogenation of a suitable aromatic precursor. This step introduces the chlorine atoms at positions 3 and 4 of the aromatic ring.

  • Introduction of the Difluoromethoxy Group: The difluoromethoxy group is then introduced at position 5 of the aromatic ring. This step often involves nucleophilic substitution reactions.

  • Formation of the Mandelic Acid Moiety: The final step involves converting the aromatic precursor into a mandelic acid derivative. This can be achieved through oxidation or other functional group transformations.

text
Synthesis Steps: - Halogenation of aromatic precursor - Introduction of difluoromethoxy group - Formation of mandelic acid moiety

Potential Applications and Research Findings

While specific applications of 3,4-Dichloro-5-(difluoromethoxy)mandelic acid are not extensively documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antiviral properties. The presence of halogen atoms and the difluoromethoxy group can contribute to its potential biological activity.

Potential ApplicationDescription
Biological ActivityAntimicrobial, antiviral, or other biological activities based on structural analogs
Pharmaceutical ResearchPotential use in drug development due to its unique chemical structure

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